molecular formula C15H11F3O3 B6384158 5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261920-50-6

5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384158
CAS RN: 1261920-50-6
M. Wt: 296.24 g/mol
InChI Key: VHWGBFVQJDZBNV-UHFFFAOYSA-N
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Description

5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-AP-3-TFMP) is a synthetic organic compound that has been used in various scientific applications, such as synthesis, drug discovery, and biochemistry. It is a white crystalline solid with a melting point of 95-97 °C, and is soluble in methanol, ethanol, and acetone. 5-AP-3-TFMP has been studied for its unique properties, such as its ability to react with other compounds, its stability, and its low toxicity.

Scientific Research Applications

5-AP-3-TFMP has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and synthesis. It has been used as a reagent in the synthesis of various organic compounds, including 5-hydroxy-3-trifluoromethylbenzaldehyde, 5-hydroxy-3-trifluoromethylbenzyl alcohol, and 5-hydroxy-3-trifluoromethylbenzamide. It has also been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug sulindac. In addition, 5-AP-3-TFMP has been studied for its potential use in biochemistry, as it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other processes. By inhibiting the activity of COX-2, 5-AP-3-TFMP may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP are not yet fully understood. However, it has been studied for its potential effects on various biological processes, such as inflammation and pain. In one study, 5-AP-3-TFMP was found to reduce inflammation and pain in rats when administered orally. In addition, it has been shown to reduce the production of prostaglandins, which are molecules involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

5-AP-3-TFMP has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in laboratory experiments. In addition, it is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 5-AP-3-TFMP. One potential direction is to further study its mechanism of action, as its exact mechanism is not yet fully understood. In addition, further research could be conducted on its potential applications in drug discovery, biochemistry, and synthesis. Finally, further studies could be conducted to explore its potential effects on other biological processes, such as cancer and neurological diseases.

Synthesis Methods

5-AP-3-TFMP can be synthesized from 3-acetylphenol and trifluoromethoxybenzaldehyde. The reaction is carried out in an aqueous solution of acetic acid at room temperature. The reaction involves the condensation of the two reactants, followed by the oxidation of the intermediate product to form the final product. The reaction is typically carried out in a two-step process, with the first step being the condensation and the second step being the oxidation. The reaction is complete when the final product is obtained in a high yield.

properties

IUPAC Name

1-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9(19)10-3-2-4-11(5-10)12-6-13(20)8-14(7-12)21-15(16,17)18/h2-8,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGBFVQJDZBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686591
Record name 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261920-50-6
Record name 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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